1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one
Description
1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one is a β-chloroketone derivative featuring a phenyl ring substituted with an amino (–NH₂) group at position 3 and a cyano (–CN) group at position 5. The presence of these electron-donating (amino) and electron-withdrawing (cyano) groups influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-amino-5-(3-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,13H2 |
InChI Key |
GYVLYTYFLBXEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCCl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the chloropropanone moiety can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound differs from analogs primarily in the substitution pattern on the phenyl ring and the presence of the 3-amino-5-cyano motif. Key comparisons include:
Analysis :
- Electronic Effects: The amino group in the target compound enhances electron density, while the cyano group withdraws electrons, creating a polarized aromatic system. This contrasts with bromo- or thiophenyl-substituted analogs, which exhibit distinct electronic profiles .
- Hydrogen Bonding: The amino group enables hydrogen bonding, which is absent in bromophenyl derivatives. This property may enhance solubility in polar solvents or interactions with biological targets .
Analysis :
- The target compound’s synthesis likely involves similar Friedel-Crafts or coupling reactions, but the amino and cyano groups may necessitate protective strategies (e.g., nitro reduction for –NH₂ and cyanation steps) to avoid side reactions.
Physical and Crystallographic Properties
- Crystal Packing: β-Amino ketones like 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one form centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing the crystal lattice .
- Solubility: The cyano group in the target compound likely reduces solubility in nonpolar solvents compared to bromophenyl derivatives, which are more lipophilic.
Biological Activity
1-(3-Amino-5-cyanophenyl)-3-chloropropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Several derivatives of oxadiazole, which share structural similarities with the target compound, have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells. For instance, derivatives with similar functional groups have shown IC50 values in the low micromolar range .
- Antimicrobial Activity : Compounds containing similar structural motifs have been reported to possess antimicrobial properties. For example, derivatives of 1,2,4-oxadiazole have been shown to exhibit significant antibacterial and antifungal activities against various pathogens .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, derivatives were tested against a panel of human tumor cell lines. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 | 2.76 |
| Compound B | HeLa | 9.27 |
| Compound C | A549 | 1.14 |
The study concluded that the presence of electron-withdrawing groups at specific positions significantly increased biological activity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of related compounds demonstrated their potential as therapeutic agents:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12.5 μg/mL |
| Compound E | S. aureus | 6.25 μg/mL |
These findings suggest that structural modifications can lead to enhanced antimicrobial properties .
The biological activity of this compound and its derivatives is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels, leading to programmed cell death .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways in pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
